molecular formula C16H17ClN2O2 B12240336 2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12240336
M. Wt: 304.77 g/mol
InChI Key: UJHGXFKKXOARAH-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a tetrahydroisoquinoline moiety with methoxy groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 3-chloropyridine, is prepared through chlorination of pyridine.

    Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline core is synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the 3-chloropyridine with the tetrahydroisoquinoline derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropyridin-4-yl)propan-2-ol: Another chloropyridine derivative with different functional groups.

    Indole Derivatives: Compounds with a similar heterocyclic structure but different biological activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit diverse biological activities.

Uniqueness

2-(3-Chloropyridin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of both pyridine and tetrahydroisoquinoline moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17ClN2O2/c1-20-15-7-11-4-6-19(10-12(11)8-16(15)21-2)14-3-5-18-9-13(14)17/h3,5,7-9H,4,6,10H2,1-2H3

InChI Key

UJHGXFKKXOARAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=C(C=NC=C3)Cl)OC

Origin of Product

United States

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